6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile
Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used for this analysis can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of naphthyridine derivatives, including methodologies for generating substituted naphthyridines, have been a significant focus. For instance, the methylamination of 3,6-dinitro-1,8-naphthyridines using liquid methylamine and potassium permanganate showcases methods for introducing methylamino groups into naphthyridine structures, controlled by the interaction of the reagents' frontal molecular orbitals. This process provides a pathway for synthesizing derivatives of naphthyridine with potential biological and useful properties (Woźniak et al., 2000).
Heterocyclic Chemistry
Research into polyfunctionally heterocyclic derivatives incorporating the naphthyridine moiety has led to the development of novel compounds with potential for further chemical and biological application. For example, the synthesis of new polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moiety demonstrates the versatility of naphthyridine derivatives in creating complex heterocyclic systems (Azab & Rady, 2012).
Material Science and Corrosion Inhibition
Naphthyridine derivatives have shown promise as corrosion inhibitors for metals in aggressive environments. Electrochemical, theoretical, and surface morphological studies have demonstrated the corrosion inhibition effects of naphthyridine derivatives on mild steel in hydrochloric acid. These studies highlight the potential of such compounds in protecting metal surfaces from corrosion, an essential aspect of material science and engineering (Singh et al., 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It can also include information on how to handle and store the compound safely.
Future Directions
This involves discussing potential future research directions. For a drug, this could involve potential new therapeutic applications. For a catalyst, this could involve potential new reactions that it could catalyze.
I hope this general information is helpful. If you have a different compound or a specific aspect of “6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile” that you’d like to know about, feel free to ask!
properties
IUPAC Name |
6-chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-13-9-7(4-12)2-6-3-8(11)5-14-10(6)15-9/h2-3,5H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMZNNLTDUUOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=NC=C(C=C2C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.